molecular formula C9H8Cl2N2 B13051431 3-Amino-3-(2,6-dichlorophenyl)propanenitrile

3-Amino-3-(2,6-dichlorophenyl)propanenitrile

Cat. No.: B13051431
M. Wt: 215.08 g/mol
InChI Key: ZDLSWOGDASYWEH-UHFFFAOYSA-N
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Description

3-Amino-3-(2,6-dichlorophenyl)propanenitrile is an organic compound with the molecular formula C9H8Cl2N2 It is characterized by the presence of an amino group, a dichlorophenyl group, and a nitrile group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,6-dichlorophenyl)propanenitrile typically involves the reaction of 2,6-dichlorobenzonitrile with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with 2,6-dichlorobenzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,6-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl group in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Amino-3-(2,6-dichlorophenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,6-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,4-dichlorophenyl)propanenitrile
  • 3-Amino-3-(2,6-dichlorophenyl)propanoic acid
  • 3-Amino-3-(2,6-dichlorophenyl)propan-1-ol

Comparison

Compared to its analogs, 3-Amino-3-(2,6-dichlorophenyl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. The dichlorophenyl group also contributes to its chemical stability and ability to participate in various substitution reactions.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

3-amino-3-(2,6-dichlorophenyl)propanenitrile

InChI

InChI=1S/C9H8Cl2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2

InChI Key

ZDLSWOGDASYWEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC#N)N)Cl

Origin of Product

United States

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